

Leniolisib In Vitro Assay Protocol for PI3Kδ Inhibition

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Compound of Interest		
Compound Name:	Leniolisib	
Cat. No.:	B608518	Get Quote

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leniolisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).[1][2] This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of **Leniolisib** against PI3K δ . The protocols include a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the inhibition of the downstream PI3K δ signaling pathway. These assays are essential for researchers studying PI3K δ signaling, developing novel PI3K δ inhibitors, and investigating the mechanism of action of **Leniolisib**.

Introduction

The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3K family is divided into three classes, with Class I being the most studied. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The delta isoform of the Class I PI3K catalytic subunit, PI3K δ (p110 δ), is primarily expressed in hematopoietic cells and plays a crucial role in the development and function of immune cells.[3]



Hyperactivation of the PI3K δ pathway, often due to gain-of-function mutations in the PIK3CD gene (encoding p110 δ), leads to a primary immunodeficiency known as Activated PI3K δ Syndrome (APDS).[4] **Leniolisib** is an oral, small-molecule inhibitor that selectively targets PI3K δ , offering a targeted therapeutic approach for APDS.[2] In vitro assays are fundamental for quantifying the potency and selectivity of inhibitors like **Leniolisib**.

PI3Kδ Signaling Pathway

The PI3K δ signaling pathway is initiated by the activation of cell surface receptors, such as B-cell receptors or cytokine receptors. This activation leads to the recruitment and activation of PI3K δ at the plasma membrane. PI3K δ then catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular functions. **Leniolisib** exerts its effect by directly inhibiting the catalytic activity of PI3K δ , thereby blocking the production of PIP3 and the subsequent downstream signaling events.

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